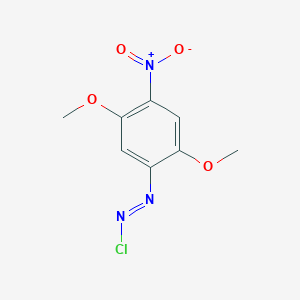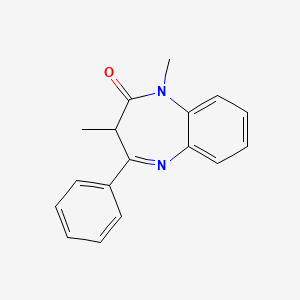
5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole: is a heterocyclic compound that contains silicon, oxygen, and carbon atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole typically involves the following steps:
Formation of the Silole Ring: The initial step involves the formation of the silole ring through a cyclization reaction. This can be achieved by reacting a suitable silicon-containing precursor with an appropriate reagent under controlled conditions.
Ethoxylation: The ethoxy group is introduced by reacting the intermediate with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Phenylation: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidized Derivatives: Formation of silanols or siloxanes.
Reduced Derivatives: Formation of silanes or silyl ethers.
Substituted Derivatives: Introduction of various functional groups such as halides, amines, or thiols.
Aplicaciones Científicas De Investigación
5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and materials to enhance their properties such as thermal stability and mechanical strength.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and carbon, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole: Lacks the ethoxy group, which may affect its reactivity and applications.
5-Methoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole:
Uniqueness
The presence of the ethoxy group in 5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole imparts unique chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
143479-03-2 |
|---|---|
Fórmula molecular |
C13H18O2Si |
Peso molecular |
234.37 g/mol |
Nombre IUPAC |
5-ethoxy-2,2-dimethyl-4-phenyl-5H-oxasilole |
InChI |
InChI=1S/C13H18O2Si/c1-4-14-13-12(10-16(2,3)15-13)11-8-6-5-7-9-11/h5-10,13H,4H2,1-3H3 |
Clave InChI |
KWPHQEXBTHIOMX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(=C[Si](O1)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-](/img/structure/B12551759.png)
![2,4-Diphosphabicyclo[1.1.0]butane](/img/structure/B12551768.png)
![N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12551770.png)

![2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide](/img/structure/B12551779.png)
![2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B12551787.png)
![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)

![1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-](/img/structure/B12551805.png)


![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
methyl}-1,3,4-oxadiazole](/img/structure/B12551825.png)

